molecular formula C25H17N3O2S B4769161 2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone

2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B4769161
M. Wt: 423.5 g/mol
InChI Key: QXYMLDBVIDLQAI-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. It binds to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S/c29-25(28-13-12-16-7-4-5-10-20(16)28)18-15-19(21-11-6-14-31-21)26-24-22(18)23(27-30-24)17-8-2-1-3-9-17/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYMLDBVIDLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone
Reactant of Route 5
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]methanone

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